molecular formula C22H21N5O2 B1674416 Galunisertib monohydrate CAS No. 924898-09-9

Galunisertib monohydrate

Cat. No. B1674416
M. Wt: 387.4 g/mol
InChI Key: UZOSBNQFZUJWFP-UHFFFAOYSA-N
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Description

Galunisertib monohydrate (LY2157299) is an oral small molecule inhibitor of the Transforming Growth Factor-Beta (TGFβ) receptor type I . It is currently under development for the treatment of castration-resistant prostate cancer and rectal adenocarcinoma . It specifically downregulates the phosphorylation of SMAD2, abrogating activation of the canonical pathway .


Molecular Structure Analysis

The molecular structure of Galunisertib monohydrate is complex and detailed information can be found in the referenced scientific literature .


Chemical Reactions Analysis

Galunisertib monohydrate demonstrates potent and selective inhibition of TGFβRI with corresponding inhibition of downstream signaling via inhibition of SMAD phosphorylation (pSMAD) .

Scientific Research Applications

Role in Cancer Treatment

Galunisertib monohydrate, a small molecule inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway, plays a significant role in the treatment of various cancers. Its mechanism involves downregulating the phosphorylation of SMAD2, thereby inhibiting the canonical TGF-β pathway. This action results in antitumor activity in various cancer models, including breast, colon, lung, and hepatocellular carcinoma (Herbertz et al., 2015).

Pharmacological Development

The pharmacological development of galunisertib has been intricate, involving a detailed understanding of its solid-form properties. An extensive investigation led to the identification of ten different polymorphs of galunisertib, underscoring the importance of combining state-of-the-art characterization methods with computational modeling for efficient drug development (Bhardwaj et al., 2019).

Combination Therapy Applications

Galunisertib has been investigated in combination with other standard antitumor regimens. This includes studies on its effectiveness when combined with drugs like nivolumab for treating cancers such as glioblastoma, pancreatic cancer, and hepatocellular carcinoma. These studies are crucial in exploring new therapeutic avenues and enhancing the effectiveness of existing cancer treatments (Herbertz et al., 2015).

Biomarker Evaluation

Evaluating biomarkers in patients treated with galunisertib is essential for assessing the drug's pharmacokinetics, pharmacodynamics, and overall impact on cancer progression. Studies have been conducted to understand how galunisertib affects biomarkers related to the TGF-β signaling pathway, providing insights into the drug's mechanism of action and potential therapeutic benefits (Capper et al., 2017).

Preclinical Assessments

Preclinical assessments of galunisertib have demonstrated its potential as a TGF-β pathway inhibitor, showcasing its ability to inhibit tumor growth and migration in various cancer models. These studies play a crucial role in determining the drug's efficacy and safety before advancing to clinical trials (Yingling et al., 2017).

Safety And Hazards

Galunisertib monohydrate has been tested in several clinical studies with evidence of anti-tumor activity observed in subsets of patients . The safety profile across treatment arms was found to be comparable .

Future Directions

Galunisertib monohydrate has shown effectiveness in preclinical models of Myelodysplastic Syndromes (MDS) and acceptable toxicity in phase I studies of solid malignancies . Its combination with PD-L1 blockade resulted in improved tumor growth inhibition and complete regressions in colon carcinoma models . This suggests a potential future direction for the use of Galunisertib monohydrate in combination with other therapies to enhance its anti-tumor effects.

properties

IUPAC Name

4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O.H2O/c1-13-4-2-5-18(25-13)21-20(19-6-3-11-27(19)26-21)15-9-10-24-17-8-7-14(22(23)28)12-16(15)17;/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,23,28);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOSBNQFZUJWFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=C(C=CC5=NC=C4)C(=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40239014
Record name Galunisertib (hydrate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40239014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galunisertib monohydrate

CAS RN

924898-09-9
Record name Galunisertib (hydrate) [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924898099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galunisertib (hydrate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40239014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GALUNISERTIB MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/338K210Q5W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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